2-(difluoromethyl)morpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

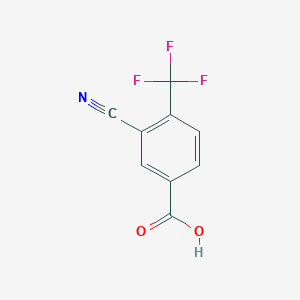

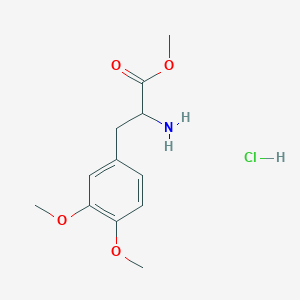

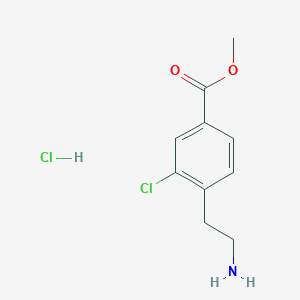

2-(Difluoromethyl)morpholine is an organic compound with the molecular formula C5H9F2NO . It is a derivative of morpholine, a six-membered heterocyclic compound containing one nitrogen and one oxygen atom .

Synthesis Analysis

The synthesis of morpholines, including 2-(difluoromethyl)morpholine, has been a subject of significant research. A common method involves the use of 1,2-amino alcohols and related compounds. A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis

The molecular structure of 2-(difluoromethyl)morpholine consists of a six-membered ring with one nitrogen and one oxygen atom . The difluoromethyl group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

Difluoromethylation reactions, including those involving 2-(difluoromethyl)morpholine, have been studied extensively. These reactions are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played a significant role due to the positive impacts on the physical properties of organic compounds .Physical And Chemical Properties Analysis

2-(Difluoromethyl)morpholine has a molecular weight of 137.128 Da . Morpholine, the parent compound, is a fairly strong base (pKa 8.7, lower than that of piperidine) and a potent solvent widely used in industry and organic synthesis .科学研究应用

Medicinal Chemistry and Drug Discovery

Morpholine derivatives, including 2-(difluoromethyl)morpholine, serve as essential building blocks in medicinal chemistry. Researchers have harnessed their pharmacological potential for various therapeutic purposes. These compounds exhibit a broad spectrum of activities, such as:

Organic Synthesis and Solvent Properties

2-(Difluoromethyl)morpholine is a potent solvent widely used in industry and organic synthesis. Its strong base properties (pKa 8.7) make it valuable for:

Difluoromethylation Processes

Recent advances in difluoromethylation processes have benefited from X–CF2H bond formation. Researchers explore X = C(sp), C(sp2), C(sp3), O, N, or S to introduce difluoromethyl groups into molecules. These transformations have implications for drug discovery and other fields .

Hydrolytic Reactivity Studies

Researchers investigate the hydrolytic reactivity of 2-difluoromethyl pyrroles. By varying substituents on the pyrrolic ring, they gain insights into the influence of electronic properties on deprotection and hydrolysis reactions .

未来方向

The field of difluoromethylation, including compounds like 2-(difluoromethyl)morpholine, continues to be a vibrant area of research. Recent advances have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The introduction of difluoromethyl groups in the last stages of synthetic protocols has been particularly impactful due to the positive effects on the physical properties of organic compounds .

作用机制

Target of Action

Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . Morpholine-modified ruthenium-based agents have shown multiple antibacterial mechanisms .

Mode of Action

Morpholine-modified ruthenium-based agents have been found to destroy the bacterial membrane and induce ros production in bacteria .

Biochemical Pathways

For instance, difluoromethylornithine (DFMO), a well-known inhibitor of ornithine decarboxylase (ODC), targets the polyamine biosynthetic pathway .

Pharmacokinetics

Fluorine substitution has been extensively explored in drug research as a means of improving biological activity and enhancing chemical or metabolic stability .

Result of Action

Morpholine-modified ruthenium-based agents have shown significant anti-infective activity in vivo .

属性

IUPAC Name |

2-(difluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)4-3-8-1-2-9-4/h4-5,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZYLTBLBSNUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)

![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B6616691.png)

![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)